molecular formula C16H14O2S B12870492 Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B12870492
M. Wt: 270.3 g/mol
InChI Key: PXWCPXWSBXKCIQ-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure

Properties

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

S-benzyl 2-(4-methylphenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H14O2S/c1-12-7-9-14(10-8-12)15(17)16(18)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

PXWCPXWSBXKCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of Benzeneethanethioic acid with phenylmethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific ester structure and the presence of both phenyl and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

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